5,6-Dihydro-4H-cyclopenta[d]thiazole-2-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-Dihydro-4H-cyclopenta[d]thiazole-2-sulfonylchloride: is a heterocyclic compound that contains both sulfur and nitrogen atoms within its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dihydro-4H-cyclopenta[d]thiazole-2-sulfonylchloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopentanone with thiourea to form the thiazole ring, followed by chlorosulfonation to introduce the sulfonyl chloride group .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for further use in research and development.
Chemical Reactions Analysis
Types of Reactions
5,6-Dihydro-4H-cyclopenta[d]thiazole-2-sulfonylchloride: undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group is highly reactive and can be substituted by nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonates, and sulfonothioates, respectively.
Oxidation and Reduction: The thiazole ring can undergo oxidation to form sulfoxides and sulfones, while reduction can lead to the formation of thiols and other reduced sulfur species.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols, typically carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid byproduct.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used for oxidation reactions.
Major Products
The major products formed from these reactions include sulfonamides, sulfonates, sulfonothioates, sulfoxides, and sulfones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
5,6-Dihydro-4H-cyclopenta[d]thiazole-2-sulfonylchloride: has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5,6-Dihydro-4H-cyclopenta[d]thiazole-2-sulfonylchloride involves its reactivity towards nucleophiles due to the presence of the sulfonyl chloride group. This reactivity allows it to form covalent bonds with various biological molecules, potentially disrupting their normal function and leading to biological effects . The thiazole ring can also interact with biological targets, contributing to its overall activity .
Comparison with Similar Compounds
5,6-Dihydro-4H-cyclopenta[d]thiazole-2-sulfonylchloride: can be compared with other similar compounds such as:
5,6-Dihydro-4H-cyclopenta[d]thiazole-2-thiol: This compound lacks the sulfonyl chloride group and has different reactivity and applications.
5,6-Dihydro-4H-cyclopenta[d]thiazole-2-carboxylic acid: This compound contains a carboxylic acid group instead of a sulfonyl chloride, leading to different chemical properties and uses.
The uniqueness of 5,6-Dihydro-4H-cyclopenta[d]thiazole-2-sulfonylchloride lies in its sulfonyl chloride group, which imparts high reactivity and versatility in chemical synthesis and potential biological applications .
Properties
Molecular Formula |
C6H6ClNO2S2 |
---|---|
Molecular Weight |
223.7 g/mol |
IUPAC Name |
5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-2-sulfonyl chloride |
InChI |
InChI=1S/C6H6ClNO2S2/c7-12(9,10)6-8-4-2-1-3-5(4)11-6/h1-3H2 |
InChI Key |
PTSXOXODNZZRGY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)SC(=N2)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.